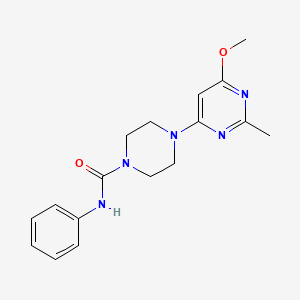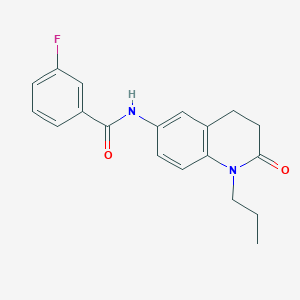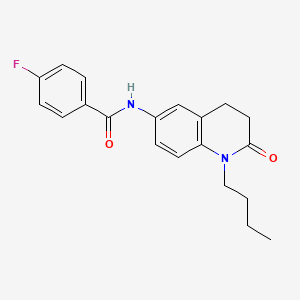
4-(6-methoxy-2-methylpyrimidin-4-yl)-N-phenylpiperazine-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(6-Methoxy-2-methylpyrimidin-4-yl)-N-phenylpiperazine-1-carboxamide, otherwise known as MMPPC, is a novel compound with a wide range of applications in scientific research. It is a member of the piperazine family, and it has a unique structure that allows it to interact with a variety of biological systems. MMPPC has been studied extensively in recent years, and it has proven to be a useful tool in a variety of biological and medical research applications.
科学的研究の応用
MMPPC has been used in a variety of scientific research applications. It has been used to study the effects of drugs on the central nervous system, to understand the effects of certain hormones on the body, and to study the effects of certain environmental toxins on the body. MMPPC has also been used in cancer research, and it has been used to study the effects of certain drugs on cancer cells. In addition, MMPPC has been used to study the effects of certain drugs on the immune system, and it has been used to study the effects of certain drugs on the cardiovascular system.
作用機序
MMPPC acts as an agonist at certain receptors in the body. It binds to these receptors and activates them, which in turn triggers a cascade of biochemical reactions that can lead to a variety of physiological effects. For example, when MMPPC binds to certain receptors in the brain, it can lead to an increase in dopamine levels, which can lead to an increase in alertness and focus. In addition, when MMPPC binds to certain receptors in the immune system, it can lead to an increase in the production of certain cytokines, which can lead to an increase in the body’s ability to fight off infections.
Biochemical and Physiological Effects
MMPPC has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the production of certain neurotransmitters in the brain, which can lead to an increase in alertness and focus. In addition, MMPPC has been shown to increase the production of certain cytokines in the immune system, which can lead to an increase in the body’s ability to fight off infections. MMPPC has also been shown to increase the production of certain hormones in the body, which can lead to an increase in energy levels and a decrease in stress levels.
実験室実験の利点と制限
MMPPC has several advantages for laboratory experiments. It is easy to synthesize and is relatively inexpensive to purchase. In addition, it is a relatively stable compound, meaning that it can be stored for long periods of time without degrading. However, MMPPC is only effective at certain concentrations, so it is important to use the correct concentration when conducting experiments. In addition, MMPPC can be toxic at certain concentrations, so it is important to use the correct safety precautions when handling it.
将来の方向性
MMPPC has a wide range of potential future applications in scientific research. It could be used to study the effects of certain drugs on the central nervous system, the effects of certain hormones on the body, and the effects of certain environmental toxins on the body. In addition, MMPPC could be used to study the effects of certain drugs on cancer cells, the effects of certain drugs on the immune system, and the effects of certain drugs on the cardiovascular system. Finally, MMPPC could be used to study the effects of certain drugs on the reproductive system, the effects of certain drugs on the digestive system, and the effects of certain drugs on the endocrine system.
合成法
MMPPC is synthesized through a two-step process. The first step involves the reaction of 4-methylpiperazine-1-carboxylic acid and 6-methoxy-2-methylpyrimidine to form the intermediate, 4-methylpiperazine-1-carboxamide. This intermediate is then reacted with phenyl isocyanate to form MMPPC. The entire process is carried out in a single reaction vessel and can be completed in a matter of hours.
特性
IUPAC Name |
4-(6-methoxy-2-methylpyrimidin-4-yl)-N-phenylpiperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5O2/c1-13-18-15(12-16(19-13)24-2)21-8-10-22(11-9-21)17(23)20-14-6-4-3-5-7-14/h3-7,12H,8-11H2,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFZBJUNHYQAFDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)OC)N2CCN(CC2)C(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(6-methoxy-2-methylpyrimidin-4-yl)-N-phenylpiperazine-1-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-cyclohexyl-2-[8-(4-methoxyphenyl)-3,4-dioxo-2H,3H,4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazin-2-yl]acetamide](/img/structure/B6496384.png)
![8-(4-ethoxyphenyl)-2-[(2-methylphenyl)methyl]-2H,3H,4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3,4-dione](/img/structure/B6496390.png)
![N-(4-chlorophenyl)-2-(2-{[(3,5-dimethoxyphenyl)methyl]sulfanyl}-1,3-thiazol-4-yl)acetamide](/img/structure/B6496394.png)
![N-{2-[6-(methylsulfanyl)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}acetamide](/img/structure/B6496408.png)
![N-{2-[6-(methylsulfanyl)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}-2-(thiophen-2-yl)acetamide](/img/structure/B6496415.png)
![N-{5-[(2,4-dimethylphenyl)methyl]-1,3,4-oxadiazol-2-yl}-3-(propan-2-ylsulfanyl)benzamide](/img/structure/B6496428.png)


![1-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]-3-[(thiophen-2-yl)methyl]-1H,2H,3H,4H-pyrido[3,2-d]pyrimidine-2,4-dione](/img/structure/B6496451.png)
![1-[1-(1,3-benzothiazol-2-yl)-5-(propan-2-yl)-1H-pyrazole-3-carbonyl]piperidine-4-carboxamide](/img/structure/B6496460.png)
![5-[(1-methoxypropan-2-yl)amino]-1,3,6-trimethyl-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B6496466.png)
![ethyl 1-{6-ethyl-1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-5-yl}piperidine-3-carboxylate](/img/structure/B6496472.png)
![5-{[2-(cyclohex-1-en-1-yl)ethyl]amino}-6-ethyl-1,3-dimethyl-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B6496474.png)
![6-ethyl-5-{[(3-methoxyphenyl)methyl]amino}-1,3-dimethyl-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B6496476.png)